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2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Catalog No.
S12536341
CAS No.
905403-96-5
M.F
C15H12N2O3
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic ...

CAS Number

905403-96-5

Product Name

2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid

IUPAC Name

2-(3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C15H12N2O3/c1-20-11-4-2-3-9(7-11)14-16-12-6-5-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

QKVGVBCDMWTFEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C17H16N2O4, and it has a molecular weight of 312.32 g/mol. The structure consists of a benzimidazole core substituted with a methoxyphenyl group and a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological properties.

The chemical reactivity of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide.
  • Nucleophilic substitutions: The benzimidazole nitrogen can act as a nucleophile in various substitution reactions.

These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Research indicates that benzimidazole derivatives exhibit a range of biological activities, including:

  • Anticancer properties: Some studies have shown that compounds similar to 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid possess significant anticancer activity, particularly against breast cancer cell lines .
  • Antimicrobial effects: Benzimidazoles are also noted for their potential as antimicrobial agents, providing a basis for further exploration of their therapeutic applications.
  • Anti-inflammatory effects: Certain derivatives have been evaluated for their ability to reduce inflammation in various biological models.

The synthesis of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves multi-step reactions, including:

  • Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
  • Substitution reactions: Introduction of the methoxyphenyl group can be performed through electrophilic aromatic substitution or coupling reactions.
  • Carboxylation: The final step often involves introducing the carboxylic acid group through methods such as carbonylation or direct oxidation.

Specific synthetic routes may vary based on available starting materials and desired purity levels.

2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid has potential applications in several fields:

  • Pharmaceuticals: As a lead compound in drug development targeting cancer and infectious diseases.
  • Biochemistry: In studies related to enzyme inhibition or receptor binding assays.
  • Agriculture: Potential use as a fungicide or herbicide due to its biological activity.

Interaction studies involving 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid focus on its binding affinity to various biological targets, such as:

  • Enzymes: Investigating how the compound interacts with specific enzymes involved in cancer pathways.
  • Receptors: Assessing its potential as a ligand for receptors associated with inflammatory responses.

These studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic efficacy.

Several compounds share structural similarities with 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaNotable Activity
1-(3-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acidC16H14N2O3Anticancer activity
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acidC15H12N2O4Antimicrobial properties
2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acidC17H16N2O4Potential anti-cancer agent

Uniqueness

The uniqueness of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid lies in its specific substitution pattern, which may influence its biological activity and pharmacological profile compared to similar compounds. The methoxy group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

268.08479225 g/mol

Monoisotopic Mass

268.08479225 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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